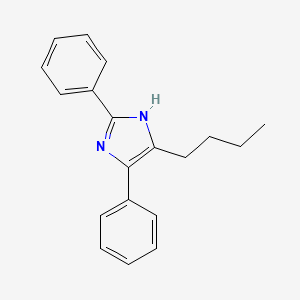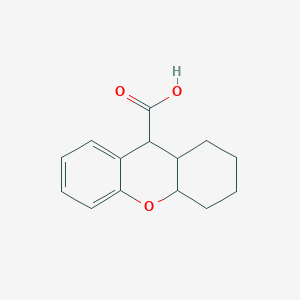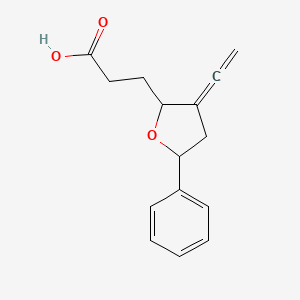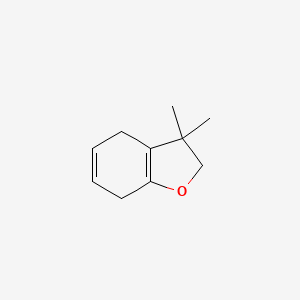
Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group attached to a methyl-oxobutenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoate
- Methyl 4-(4-fluorophenyl)-3-methyl-2-oxobut-3-enoate
- Methyl 4-(4-methylphenyl)-3-methyl-2-oxobut-3-enoate
Uniqueness
Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Propiedades
Número CAS |
919509-06-1 |
|---|---|
Fórmula molecular |
C12H11ClO3 |
Peso molecular |
238.66 g/mol |
Nombre IUPAC |
methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H11ClO3/c1-8(11(14)12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3 |
Clave InChI |
AUVGVENWLUFGQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)Cl)C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


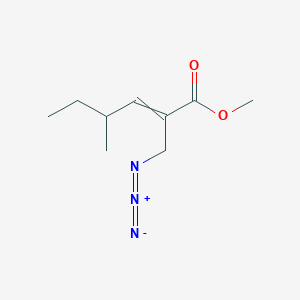
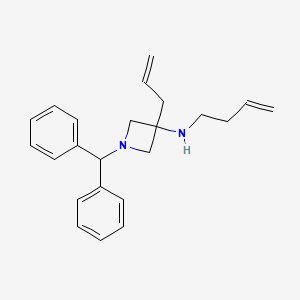
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
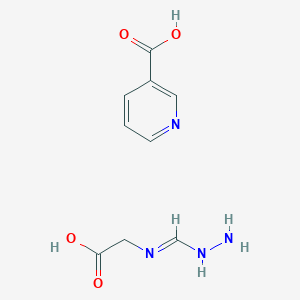
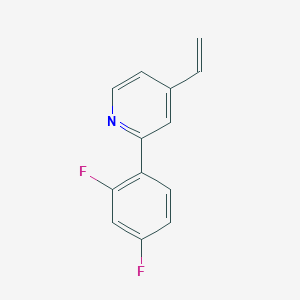
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
